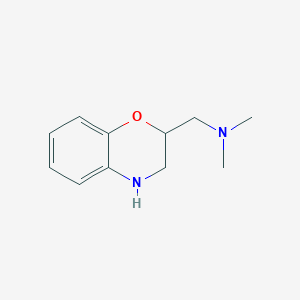

(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

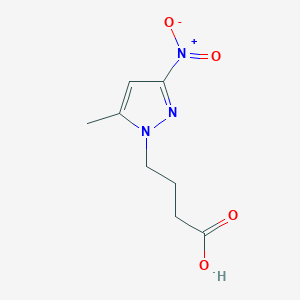

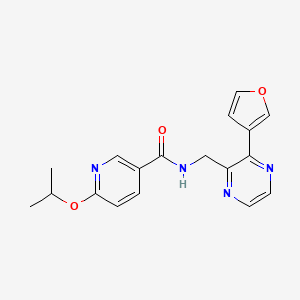

“(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine” is a chemical compound with the empirical formula C8H9NO . It is a heterocyclic compound, specifically a 1,4-benzoxazine . This compound is usually available in solid form .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives involves a Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu(I)-catalyzed intramolecular C-N cyclization in a stepwise fashion . This process results in excellent enantio- and diastereospecificity .Molecular Structure Analysis

The molecular structure of “(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine” is characterized by a benzoxazine ring, which is a type of heterocyclic compound . The SMILES string representation of this compound is C1COc2ccccc2N1 .Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydro-2H-1,4-benzoxazines are typically catalyzed by transition metals and can be assisted by microwave thermolysis . These reactions are often used to synthesize new benzoxazine derivatives with potential anticancer properties .Physical And Chemical Properties Analysis

“(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine” is a solid compound . Its molecular weight is 135.16 . The InChI key for this compound is YRLORWPBJZEGBX-UHFFFAOYSA-N .Scientific Research Applications

Synthesis of Derivatives

The compound is used in the synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo and 2,3-dioxo derivatives . These derivatives are synthesized using efficient strategies involving the annulation of a 1,4-benzoxazine ring to an arene scaffold .

Pesticidal Applications

Aryl-fused 1,4-oxazine derivatives, which include 3,4-dihydro-2H-1,4-benzoxazines, have been studied due to their pesticidal properties . They exhibit antifeedant and antifungal activities, making them useful in the development of pesticides .

Pharmacological Activities

The compound and its derivatives have shown promising pharmacological activities . This has encouraged further research into their potential applications in the field of medicine .

Anticancer Agents

A synthetic pathway to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold has been developed, and a series of compounds based on this scaffold have been synthesized as potential anticancer agents . These analogues have exhibited moderate to good potency against various cancer cell lines .

Structure-Activity Relationship Analysis

The structure-activity relationship analysis of these compounds has indicated that the inclusion of hydroxyl groups on ring A and ring B is beneficial to biological activity . Having a para-amino group on ring C significantly enhances potency .

Antifungal Activity

Some derivatives of the compound have shown remarkable antifungal activity . The antifungal activity varies depending on the substituents R1 and R2 .

Future Directions

The future research directions for “(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine” and similar compounds could involve further exploration of their anticancer properties . Additionally, the development of more efficient and environmentally friendly synthetic strategies for these compounds could also be a focus of future research .

properties

IUPAC Name |

1-(3,4-dihydro-2H-1,4-benzoxazin-2-yl)-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-13(2)8-9-7-12-10-5-3-4-6-11(10)14-9/h3-6,9,12H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSPDHMTKDSZBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CNC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-chlorothiophen-2-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2731750.png)

![N-(tert-butyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2731752.png)

![2-(3-Hydroxypropyl)-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2731753.png)